ethyl 4-{[(4-isobutyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(4-isobutyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a benzothiadiazine ring system and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(4-isobutyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiadiazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiadiazine ring.
Introduction of the Isobutyl and Methyl Groups: Alkylation reactions are used to introduce the isobutyl and methyl groups onto the benzothiadiazine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-isobutyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-{[(4-isobutyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-isobutyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-{[(4-isobutyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)carbonyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: A simpler ester with different structural features and applications.
Isobutyl benzoate: Another ester with distinct properties and uses.
Methyl benzoate: A related compound with unique characteristics.
The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties not found in simpler esters.
Properties
Molecular Formula |
C22H25N3O5S |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
ethyl 4-[[3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H25N3O5S/c1-5-30-22(27)16-6-9-18(10-7-16)23-21(26)17-8-11-19-20(12-17)31(28,29)24-15(4)25(19)13-14(2)3/h6-12,14H,5,13H2,1-4H3,(H,23,26) |
InChI Key |
RTGNZLZAZTZHQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(C(=NS3(=O)=O)C)CC(C)C |
Origin of Product |
United States |
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